

# Technical Characterization Guide: Diethyl 2-(5-methylpyridin-2-yl)malonate

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## Compound of Interest

Compound Name: *Diethyl 2-(5-methylpyridin-2-yl)malonate*

CAS No.: 896107-31-6

Cat. No.: B2621028

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## Part 1: Executive Summary & Compound Profile

**Diethyl 2-(5-methylpyridin-2-yl)malonate** is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Its structure features a pyridine ring substituted with a methyl group at the 5-position and a diethyl malonate moiety at the 2-position.

This guide addresses the specific analytical challenges posed by this molecule, particularly the keto-enol tautomerism characteristic of 2-pyridyl malonates, which can complicate NMR interpretation and HPLC method development.

## Chemical Identity Table[1][2]

| Property          | Specification  |
|-------------------|--|
| IUPAC Name        | Diethyl 2-(5-methylpyridin-2-yl)propanedioate                    |
| Common Name       | Diethyl 2-(5-methylpyridin-2-yl)malonate                         |
| CAS Number        | 896107-31-6  |
| Molecular Formula | C <sub>13</sub> H <sub>17</sub> NO <sub>4</sub>                  |
| Molecular Weight  | 251.28 g/mol   |
| Appearance        | Viscous oil or low-melting solid (Polymorph dependent)           |
| Solubility        | Soluble in MeOH, DMSO, DCM, EtOAc;<br>Sparingly soluble in water |

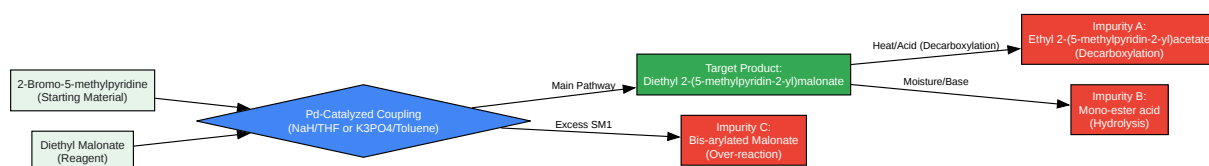
## Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to accurate characterization. This compound is typically synthesized via Palladium-Catalyzed

-Arylation or Nucleophilic Aromatic Substitution (

).

### Synthesis & Impurity Flowchart (Graphviz)



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Figure 1: Synthetic pathway and potential degradation products/impurities.

## Part 3: Structural Identification Protocols

### The Tautomerism Challenge

Critical Insight: Malonates attached to the 2-position of a pyridine ring exhibit significant keto-enol tautomerism. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the pyridine nitrogen.

- Keto Form:

bond intact.

- Enol Form:

double bond formed, proton transfers to oxygen/nitrogen interface.

Impact on Analysis:

- NMR: The methine proton ( ) between the carbonyls may appear broad, shifted, or vanish depending on the solvent and equilibrium rate.
- HPLC: May show peak broadening if the interconversion timescale is similar to the chromatographic timescale.

### Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and assess tautomeric state.

Methodology:

- Solvent Selection: Use DMSO-d<sub>6</sub> (favors specific tautomers and solubilizes well) or CDCl<sub>3</sub> (standard).
- Concentration: 10-15 mg in 0.6 mL solvent.
- Acquisition: <sup>1</sup>H (16 scans), <sup>13</sup>C (512 scans).

Expected Shifts (CDCl<sub>3</sub>,

ppm):

| Moiety           | Proton Count | Multiplicity    | Approx. Shift | Mechanistic Note   |
|------------------|--------------|-----------------|---------------|--|
| Pyridine C6-H    | 1H           | Doublet/Singlet | 8.3 - 8.5     | Deshielded by Nitrogen.  |
| Pyridine C3/C4-H | 2H           | Multiplet       | 7.4 - 7.6     | Aromatic region.   |
| Malonate -CH-    | 0-1H         | Singlet (Broad) | 4.8 - 5.3     | Diagnostic: May be absent if enolized (check for OH > 12 ppm). |
| Ester -OCH2-     | 4H           | Quartet         | 4.1 - 4.3     | Typical ethyl ester.   |
| Pyridine -CH3    | 3H           | Singlet         | 2.3 - 2.4     | Benzylic-like position.  |
| Ester -CH3       | 6H           | Triplet         | 1.2 - 1.3     | Typical ethyl ester.   |

Self-Validation Step:

- If the Malonate CH (approx 5.0 ppm) is missing: Run a D2O shake. If a peak >12 ppm disappears, the compound is in the enol form.
- Integration Check: The ratio of the Pyridine-Methyl (3H) to the Ester-Methyls (6H) must be exactly 1:2.

## Part 4: Purity Assessment Protocols

### Protocol B: HPLC-UV/Vis Method

Objective: Quantify purity and detect decarboxylated impurities.

Challenge: Pyridines are basic and can tail on silica-based columns due to interaction with residual silanols. Solution: Use a high-pH stable column OR a low pH buffer with ion-pairing potential.

Recommended Method Parameters:

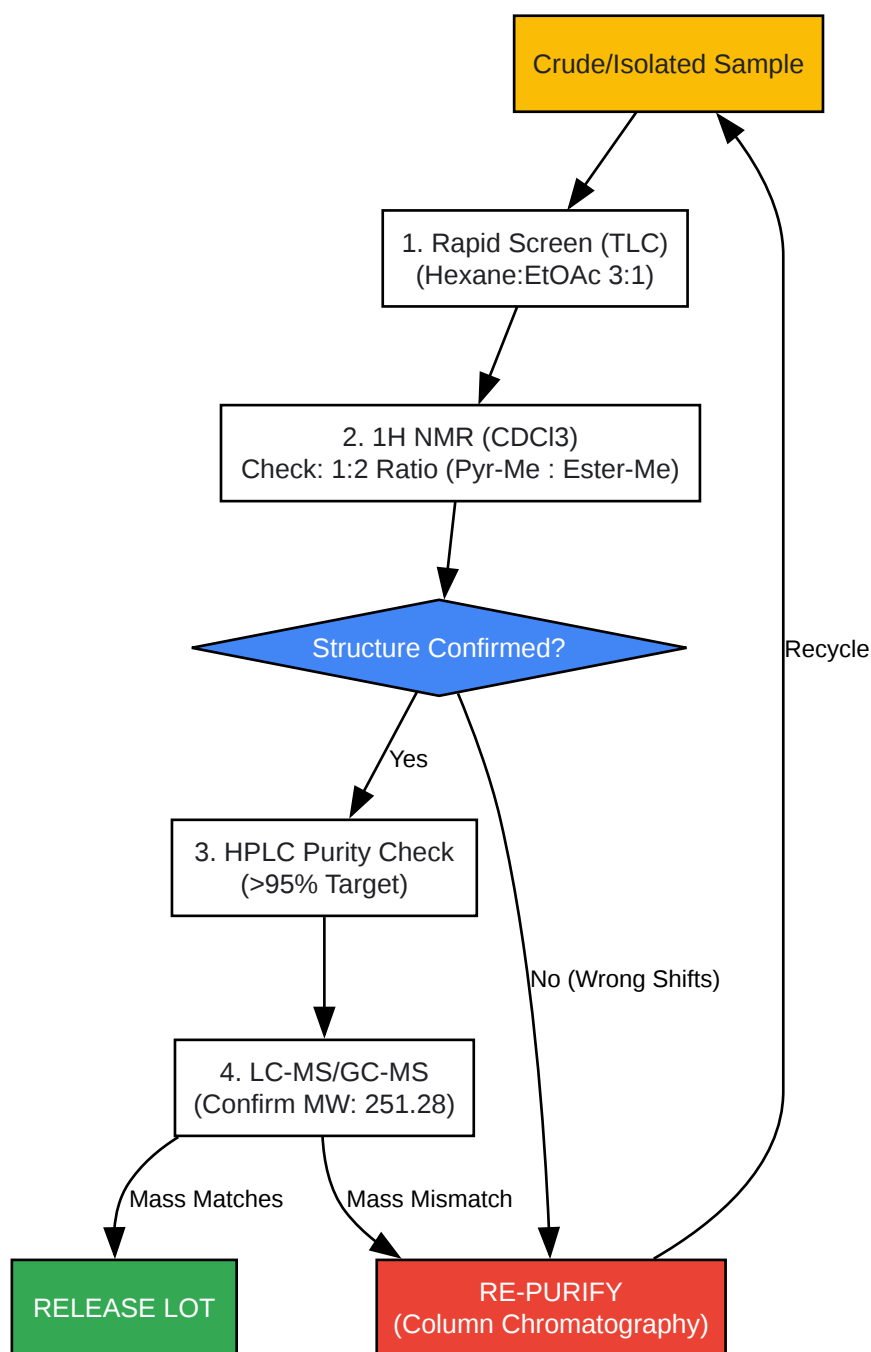
| Parameter      | Setting   | Rationale   |
|----------------|---|---|
| Column         | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 $\mu$ m | "End-capped" reduces silanol interactions with pyridine N.                        |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA)                                       | TFA protonates the pyridine (rendering it ionic), improving peak shape.           |
| Mobile Phase B | Acetonitrile + 0.1% TFA   | Matches ionic strength of A.  |
| Gradient       | 5% B to 95% B over 20 min   | General scouting gradient covers wide polarity range.                             |
| Flow Rate      | 1.0 mL/min  | Standard backpressure management.   |
| Detection      | UV @ 254 nm (primary), 210 nm (secondary)                                     | 254 nm detects the pyridine ring; 210 nm detects impurities lacking chromophores. |
| Temperature    | 30°C  | Ensures reproducibility.  |

Data Interpretation:

- Main Peak: ~12-15 min (depending on dead volume).
- Impurity A (Decarboxylated): Will elute earlier (less lipophilic due to loss of one ester group) or later (depending on pH/ionization state). Usually, the mono-ester is more polar (earlier elution).
- Impurity B (Starting Pyridine): Likely elutes earlier than the product (smaller molecule, less lipophilic than the diethyl malonate adduct).

## Part 5: Analytical Decision Workflow

This diagram guides the researcher through the characterization process, ensuring no steps are skipped.



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Figure 2: Step-by-step analytical decision tree for lot release.

## Part 6: References

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